Potent and selective non-peptide neuropeptide Y Y5 receptor antagonist L-152,804 is a potent and orally available Y5 antagonist, which is the receptor postulated to be responsible for hypothalamic "feeding". L-152,804 is a potent, selective non-peptide neuropeptide Y Y5 receptor antagonist (Ki = 26 nM for hY5). L-152,804 displays > 300-fold selectivity over hY1, hY2, and hY4 receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HTL14242 is a mGlu5 Negative Allosteric Modulator. Metabotropic glutamate receptors (mGluRs) constitute the class C of G-protein coupled receptors (GPCRs) and play a key role in glutamatergic signaling. The inhibition of mGluR5, which is mostly expressed in the striatum, hippocampus, amygdala, and frontal cortex, is therefore considered as a potential therapeutic intervention in a number of psychiatry indications, including fragile X syndrome, anxiety, and depression.
H1/H2 receptor agonist (Ki = 1.2 µM). More potent than histamine. Activates IP3/Ca2+ signaling and induces proliferation of small cholangiocytes. Active in vivo. HTMT is a histamine H1 receptor agonist. It also binds to the histamine H4 receptor (Ki = 1.2 µM) but does not increase calcium mobilization in HEK293 cells expressing the receptor at 10 µM. HTMT increases intracellular calcium and inositol phosphate levels (EC50s = 19 and 30 µM, respectively) in human peripheral blood lymphocytes. It increases proliferation of immortalized mouse small, but not large, cholangiocytes, when used at a concentration of 10 µM. HTMT (10 µg/kg twice per day) increases levels of sheep red blood cell-induced IgG and IgM antibodies in rabbit serum. It induces scratching in mice when administered at an intradermal dose of 0.2 µmol, an effect that is reduced by the H1 receptor antagonist terfenadine. HTMT is a histamine H1 receptor agonist that binds to the histamine H4 receptor but does not increase calcium mobilization. HTMT increases intracellular calcium and inositol phosphate levels as well as proliferation of cholangiocytes.
Selective cannabinoid receptor 2 (CB2) agonist. Activation of the CB2 receptor produces a variety of results in cancer, neuroscience and immunology. Recent studies with HU 308 show activity in immunomodulatory systems. HU 308, in neuroprogentor cells, induces cellular motility by activation of the PI3-K/Akt/mTORC pathway. HU-308 activates macrophage chemotaxis, albeit without activity the CB2 receptor. HU-308 is an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications. HU-308 is a carbobicyclic compound that is bicyclo[3.1.1]hept-2-ene which is substituted by a hydroxymethyl group at position 2, a 2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl group at position 4, and two methyl groups at position 6 (the 1S,4S,5S stereoisomer). A highly selective and effective cannabinoid type-2 agonist and the enantiomer of HU-433. It has a role as a CB2 receptor agonist, an anti-inflammatory agent, a bone density conservation agent, an apoptosis inhibitor and an antihypertensive agent. It is a bridged compound, a carbobicyclic compound, an aromatic ether, a synthetic cannabinoid and a primary allylic alcohol.
HUHS015 is an inhibitor of prostate cancer antigen-1 (PCA-1; IC50 = 0.67 µM), also known as α-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3). It inhibits proliferation of DU145 human prostate cancer cells by 54 and 81% in 2D dish and 3D agar assays, respectively when used at a concentration of 10 µM. HUHS015 (32 mg/kg) reduces tumor growth in a DU145 mouse xenograft model. HUHS 015 is used in preparation of arylpyrazolol derivatives as antigen-1 (PCA-1/ALKBH3) inhibitors for anti-prostate cancer drugs. HUHS015 is a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo. The bioavailability (BA) of HUHS015 was 7.2% in rats after oral administration. As expected, continuously administering HUHS015 significantly suppressed the growth of DU145 cells, which are human hormone-independent prostate cancer cells, in a mouse xenograft model without untoward effects.
AChE inhibitor and non-competitive NMDA receptor antagonist (Ki = 6 μM, ion channel site). Shows anticonvulsant and antinociceptive effects in vivo. Blood-brain barrier permeable. (−)-Huperzine A is a natural sesquiterpene alkaloid first isolated from Huperzia, a club moss used in Chinese medicine for its neuroprotective activity. It inhibits acetylcholinesterase (AChE) in rat cortex in vitro (IC50 = 82 nM) and displays oral AChE inhibitory activity in animals. (−)-Huperzine A has potential applications in a variety of neuroprotective roles, including protection against organophosphate nerve agents and ameliorating symptoms of Alzheimer’s disease. Neuroprotective agent, having potentiality in treatment for diseases characterized by neurodegeneration - particularly Alzheimer's disease Huperzine A is a sesquiterpene alkaloid isolated from a club moss Huperzia serrata that has been shown to exhibit neuroprotective activity. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a neuroprotective agent and a plant metabolite. It is a sesquiterpene alkaloid, a pyridone, a primary amino compound and an organic heterotricyclic compound. Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.